

Application Notes and Protocols for ML315 In Vivo Administration and Dosage

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Compound of Interest

Compound Name: ML 315

Cat. No.: B1193236

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Disclaimer: There is currently no publicly available in vivo administration, dosage, or pharmacokinetic data for the specific compound ML315. The following application notes and protocols are based on published in vivo studies of other selective inhibitors of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), the known targets of ML315. These protocols should be considered as representative examples and a starting point for the development of specific in vivo studies for ML315. Researchers should conduct dose-finding and toxicology studies to determine the optimal and safe dosage range for ML315 in their specific animal models and experimental contexts.

Introduction to ML315

ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. It exhibits low nanomolar inhibitory activity against several members of these kinase families, including CLK1, CLK2, CLK4, DYRK1A, and DYRK1B. Due to the roles of CLK and DYRK kinases in regulating mRNA splicing, cell cycle progression, and other critical cellular processes, ML315 is a valuable chemical probe for studying the biological functions of these kinases and holds potential for therapeutic development in areas such as oncology and neurodegenerative diseases.

Quantitative Data Summary of Analogous CLK/DYRK Inhibitors

The following table summarizes in vivo administration and dosage data from studies on other CLK and DYRK inhibitors. This information can guide the initial design of in vivo experiments with ML315.

Compound Name	Target(s)	Animal Model	Dosage	Administration Route	Vehicle	Key Findings & Reference
T-025	CLK1/2/3/4, DYRK1A/1B	Nude mice with MYC-driven breast cancer allografts	Not specified	Oral (p.o.)	Not specified	Suppressed tumor growth at well-tolerated doses. [1] [2] [3]
GNF2133	DYRK1A	RIP-DTA mice	3, 10, 30 mg/kg	Oral (p.o.), once daily for 5 days	Not specified	Dose-dependent improvement in glucose disposal and insulin secretion. Good oral bioavailability (22.3%). [4] [5] [6] [7]
Harmine	DYRK1A	BALB/c mice with P. berghei infection	100 mg/kg	Intraperitoneal (i.p.), daily for 3 days	Not specified	Significant reduction in parasitemia. [8]
Harmine	C57BL/6 mice	10 mg/kg	Intraperitoneal (i.p.), multiple doses	Saline	Downregulated TCDD-induced Cyp1a1	

					expression. [9]	
Harmin	Kunming mice	2000 mg/kg (single dose)	Oral (p.o.)	Not specified	Acute toxicity study; LD50 determined to be 446.80 mg/kg.[10]	
SM08502 (Cirtuvivint)	pan-CLK, pan-DYRK	NSG mice with AML xenografts (MV411, KG1a)	6.25 - 25 mg/kg	Oral (p.o.)	Not specified	Dose-dependent tumor growth inhibition. Combination with venetoclax showed synergistic effects.[11]
SM08502 (Cirtuvivint)	Mice with gastrointestinal tumor xenografts	Not specified	Oral (p.o.)	Not specified	Significantly inhibited tumor growth.[12][13]	
Lorecivivint (SM04690)	CLK2, DYRK1A	Human clinical trial (knee osteoarthritis)	0.07 mg in 2 mL	Intra-articular (IA) injection	Not specified	Improved pain and function scores.[14][15][16]

Experimental Protocols

The following are detailed, representative protocols for the in vivo administration of CLK/DYRK inhibitors based on published studies. These are generalized protocols and must be adapted and optimized for ML315.

Protocol 1: Oral Administration in a Xenograft Mouse Model (based on studies with SM08502)

Objective: To evaluate the anti-tumor efficacy of a CLK/DYRK inhibitor administered orally in a subcutaneous xenograft model.

Materials:

- CLK/DYRK inhibitor (e.g., ML315)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
- 6-8 week old immunodeficient mice (e.g., NSG or nude mice)
- Cancer cell line of interest (e.g., MV4-11 for AML)
- Matrigel (or similar basement membrane matrix)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Culture and Implantation:
 - Culture cancer cells under standard conditions.
 - On the day of implantation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:

- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare the inhibitor formulation. For oral gavage, a suspension in 0.5% methylcellulose is common. The final concentration should be calculated based on the desired dose and an administration volume of approximately 10 mL/kg.
 - Administer the inhibitor or vehicle control orally once daily using a gavage needle.
- Monitoring and Endpoints:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).

Protocol 2: Intraperitoneal Administration for Systemic Effects (based on studies with Harmine)

Objective: To assess the systemic effects of a CLK/DYRK inhibitor in mice.

Materials:

- CLK/DYRK inhibitor (e.g., ML315)
- Vehicle for intraperitoneal injection (e.g., sterile saline or saline with 5% DMSO)
- 6-8 week old mice (e.g., C57BL/6)

- Syringes and needles (e.g., 27-gauge)

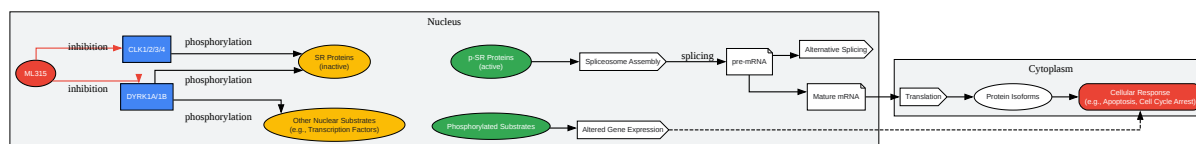
Procedure:

- Animal Acclimation:
 - Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
- Drug Preparation and Administration:
 - Dissolve or suspend the inhibitor in the chosen vehicle. If using DMSO, ensure the final concentration is low (e.g., <5%) to avoid toxicity.
 - Administer the inhibitor or vehicle control via intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The injection volume is typically 10 mL/kg.
- Experimental Time Course:
 - The timing of sample collection will depend on the specific research question. For example, to assess the effect on a specific signaling pathway, tissues may be collected at various time points after a single injection. For longer-term studies, injections may be repeated daily.
- Endpoint Analysis:
 - At the designated time points, euthanize the animals and collect tissues of interest (e.g., liver, brain, blood).
 - Process the tissues for the desired downstream analysis (e.g., Western blotting, qPCR, histology).

Visualization of Signaling Pathways and Experimental Workflows

CLK/DYRK Signaling Pathway

The following diagram illustrates the central role of CLK and DYRK kinases in regulating pre-mRNA splicing and other cellular processes. Inhibition of these kinases by a compound like ML315 is expected to disrupt these pathways.

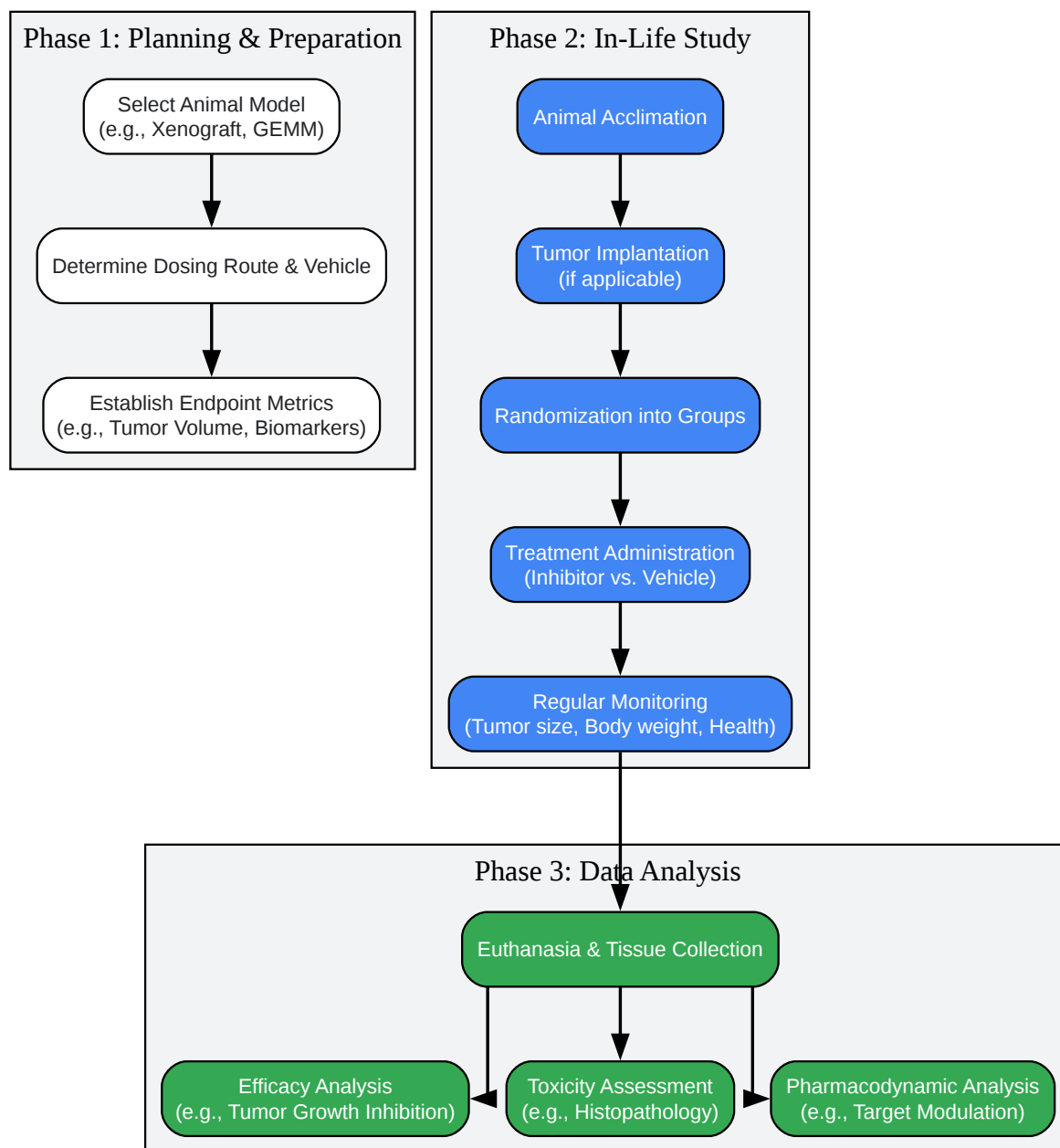


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Caption: CLK and DYRK kinase signaling pathway.

Experimental Workflow for In Vivo Inhibitor Studies

This diagram outlines a general workflow for conducting in vivo studies with a small molecule inhibitor like ML315.



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Caption: General workflow for in vivo inhibitor studies.

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